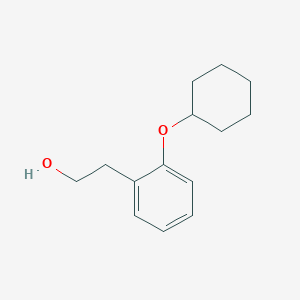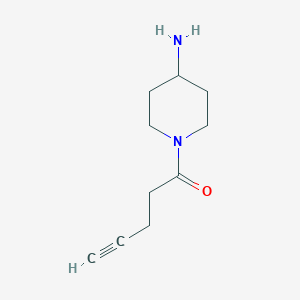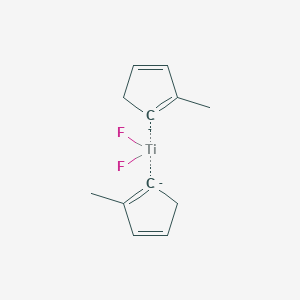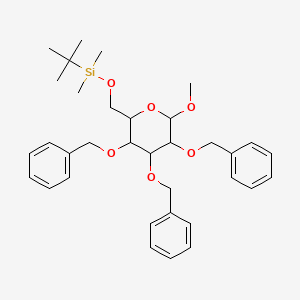
2-(2-(Cyclohexyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Cyclohexyloxy)phenyl)ethanol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound features a phenyl ring substituted with a cyclohexyloxy group and an ethanol moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-(Cyclohexyloxy)phenyl)ethanol involves the Williamson Ether Synthesis. This reaction typically involves the nucleophilic substitution of an alkoxide ion with an alkyl halide . For example, cyclohexanol can be reacted with phenyl ethyl bromide in the presence of a strong base like sodium hydride to form the desired ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
2-(2-(Cyclohexyloxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohexyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexyloxy)ethanol: A similar compound with a simpler structure, lacking the phenyl ring.
2-(Phenyl cyclohexyloxy)ethanol: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2-(Cyclohexyloxy)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2-cyclohexyloxyphenyl)ethanol |
InChI |
InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2 |
InChI Key |
OHCDIWBYZHQEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)


![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)




![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)
![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)


